molecular formula C9H12OS B2905492 5-Tert-butylthiophene-2-carbaldehyde CAS No. 36880-43-0

5-Tert-butylthiophene-2-carbaldehyde

Cat. No.: B2905492
CAS No.: 36880-43-0
M. Wt: 168.25
InChI Key: GJUJYHIUGGUILF-UHFFFAOYSA-N
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Description

5-Tert-butylthiophene-2-carbaldehyde is an organic compound with the molecular formula C9H12OS. It is a derivative of thiophene, featuring a tert-butyl group at the 5-position and a formyl group at the 2-position of the thiophene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of tert-butylthiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Vilsmeier-Haack Formylation: Another method is the Vilsmeier-Haack formylation, where tert-butylthiophene is reacted with N-methylformanilide and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: NaBH4, LiAlH4, in anhydrous ether.

  • Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, in the presence of a catalyst or solvent.

Major Products Formed:

  • Oxidation: 5-tert-butylthiophene-2-carboxylic acid.

  • Reduction: 5-tert-butylthiophene-2-methanol.

  • Substitution: Nitro- or bromo-substituted derivatives of this compound.

Scientific Research Applications

5-Tert-butylthiophene-2-carbaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which 5-tert-butylthiophene-2-carbaldehyde exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system or material being studied.

Comparison with Similar Compounds

  • 5-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of tert-butyl.

  • 5-Phenylthiophene-2-carbaldehyde: Contains a phenyl group at the 5-position.

  • 5-Butylthiophene-2-carbaldehyde: Similar to the tert-butyl variant but with a butyl group.

Uniqueness: 5-Tert-butylthiophene-2-carbaldehyde is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and physical properties compared to other thiophene derivatives. This bulkiness can affect the compound's ability to participate in certain reactions and its interactions with biological targets.

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Properties

IUPAC Name

5-tert-butylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUJYHIUGGUILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36880-43-0
Record name 5-(tert-butyl)thiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (24.04 g, 0.157 mol) was added dropwise to N-methylformanilide (21.24 g, 0.157 mol) and a yellow solid was produced. This was cooled to 0° C. for 1/2 hour, then 2-t-butylthiophene (20 g, 0.143 mol) was added dropwise and the mixture stirred at room temperature for 3 hours. The mixture was poured into ice/water, neutralised with sodium bicarbonate and extracted into diethyl ether. The ethereal extracts were washed with water, dried over anhydrous sodium sulphate and the solvent removed to give a brown liquid. Purification by column chromatography (silica eluted with petroleum ether/ethyl acetate 9:1) gave 5-t-butyl-2-thiophenecarboxaldehyde (21.01 g, 87%) as a yellow liquid.
Quantity
24.04 g
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reactant
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21.24 g
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20 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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